Triethyl phosphonoacetate-13C2
Overview
Description
Triethyl phosphonoacetate-13C2: is a labeled compound used in various scientific research applications. It is an isotopically labeled version of triethyl phosphonoacetate, where two carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in studies involving carbon tracing and nuclear magnetic resonance spectroscopy.
Mechanism of Action
Target of Action
Triethyl phosphonoacetate-13C2 is primarily used as a reagent in organic synthesis . Its primary targets are carbonyl compounds, specifically aldehydes and ketones . These carbonyl compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
This compound interacts with its targets through the Horner-Wadsworth-Emmons (HWE) reaction or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base . When used in an HWE reaction with a carbonyl, the resulting alkene formed is usually the E alkene, and is generated with excellent regioselectivity .
Biochemical Pathways
The HWE reaction involving this compound leads to the formation of alkenes from carbonyl compounds . This reaction is a crucial step in various biochemical pathways, particularly those involving the synthesis of complex organic molecules. The resulting alkenes can participate in further reactions, leading to a variety of downstream effects.
Result of Action
The primary result of the action of this compound is the formation of alkenes from carbonyl compounds . This transformation is highly regioselective, typically leading to the formation of E alkenes . These alkenes can then participate in further reactions, contributing to the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the HWE reaction . Additionally, the presence of other substances, such as bases or other reagents, can also impact the reaction . Therefore, careful control of the reaction environment is crucial for achieving the desired results with this compound.
Biochemical Analysis
Biochemical Properties
Triethyl phosphonoacetate-13C2 plays a significant role in biochemical reactions, particularly in the Horner-Wadsworth-Emmons reaction . It interacts with enzymes and other biomolecules in a way that it can easily abstract an acidic proton by a weak base . The nature of these interactions is primarily chemical, involving the transfer of protons and the formation of new bonds.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Horner-Wadsworth-Emmons reaction . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . This anion can then react with a carbonyl compound to form an alkene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl phosphonoacetate-13C2 can be synthesized through the reaction of ethyl bromoacetate-13C2 with triethyl phosphite. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Triethyl phosphonoacetate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonoacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Triethyl phosphonoacetate-13C2 is widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to form alkenes with high regioselectivity . It is also used in the synthesis of complex molecules and as a precursor for other labeled compounds.
Biology: In biological research, this compound is used in metabolic studies to trace carbon pathways. Its labeled carbon atoms allow researchers to track the incorporation and transformation of carbon in biological systems.
Medicine: In medical research, this compound is used in the development of diagnostic tools and imaging agents. Its labeled carbon atoms enhance the sensitivity and accuracy of nuclear magnetic resonance spectroscopy and positron emission tomography.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and agrochemicals. Its isotopic labeling helps in studying the pharmacokinetics and environmental fate of these compounds.
Comparison with Similar Compounds
Triethyl phosphonoacetate: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Trimethyl phosphonoacetate: A similar compound with methyl groups instead of ethyl groups, used in similar reactions but with different reactivity and selectivity.
Diethyl phosphonoacetate: A related compound with two ethyl groups, used in similar synthetic applications.
Uniqueness: Triethyl phosphonoacetate-13C2 is unique due to its isotopic labeling, which allows for detailed studies involving carbon tracing and nuclear magnetic resonance spectroscopy. This labeling provides enhanced sensitivity and specificity in various research applications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448099 | |
Record name | Triethyl phosphonoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-60-1 | |
Record name | Triethyl phosphonoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl phosphonoacetate-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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